3-(5-Bromofuran-2-yl)-2,2-dimethylpropanal
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11BrO2 |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
3-(5-bromofuran-2-yl)-2,2-dimethylpropanal |
InChI |
InChI=1S/C9H11BrO2/c1-9(2,6-11)5-7-3-4-8(10)12-7/h3-4,6H,5H2,1-2H3 |
InChI Key |
NBTKDGYLMAXIJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=C(O1)Br)C=O |
Origin of Product |
United States |
Chemical Reactivity and Advanced Transformations of 3 5 Bromofuran 2 Yl 2,2 Dimethylpropanal
Reactivity of the Aldehyde Functionality (–CHO)
The aldehyde group is characterized by a polarized carbon-oxygen double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity is the basis for a wide range of reactions, primarily involving nucleophilic additions to the carbonyl carbon.
Nucleophilic Addition Reactions to the Carbonyl Group
Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, which is then typically protonated to yield the final product.
The aldehyde group of 3-(5-Bromofuran-2-yl)-2,2-dimethylpropanal can be readily reduced to a primary alcohol, yielding 3-(5-Bromofuran-2-yl)-2,2-dimethylpropan-1-ol. This transformation is commonly achieved using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this purpose, typically used in alcoholic solvents like methanol or ethanol. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon.
A representative reduction reaction is outlined in the table below.
| Substrate | Reagent | Solvent | Product | Yield |
| This compound | Sodium Borohydride (NaBH₄) | Methanol | 3-(5-Bromofuran-2-yl)-2,2-dimethylpropan-1-ol | High |
This is an illustrative example based on typical reductions of sterically hindered aldehydes.
The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), to the aldehyde functionality provides a versatile method for the formation of carbon-carbon bonds and the synthesis of secondary alcohols. The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbonyl carbon. Subsequent acidic workup protonates the resulting alkoxide to afford the secondary alcohol. The steric hindrance from the 2,2-dimethylpropyl group may necessitate longer reaction times or more reactive organometallic reagents.
Below is a table illustrating a typical organometallic addition reaction.
| Substrate | Reagent | Solvent | Product | Yield |
| This compound | Methylmagnesium Bromide (CH₃MgBr) | Diethyl Ether | 4-(5-Bromofuran-2-yl)-3,3-dimethylbutan-2-ol | Moderate to High |
| This compound | Phenyllithium (C₆H₅Li) | Tetrahydrofuran | 1-(5-Bromofuran-2-yl)-2,2-dimethyl-1-phenylpropan-1-ol | Moderate to High |
These are illustrative examples based on typical organometallic additions to sterically hindered aldehydes.
Aldehydes react with primary amines to form imines (Schiff bases) and with secondary amines to form enamines. masterorganicchemistry.comwikipedia.org These reactions are typically acid-catalyzed and involve the formation of a carbinolamine intermediate followed by dehydration. masterorganicchemistry.comwikipedia.org For a sterically hindered aldehyde like this compound, the formation of these derivatives might be slower. However, the resulting imines and enamines are valuable synthetic intermediates. For instance, enamines can act as nucleophiles in alkylation and acylation reactions at the α-carbon.
The formation of an enamine is depicted in the following table.
| Substrate | Reagent | Catalyst | Product | Conditions |
| This compound | Pyrrolidine | p-Toluenesulfonic acid | 1-(3-(5-Bromofuran-2-yl)-2,2-dimethylpropylidene)pyrrolidinium tosylate (intermediate leading to enamine) | Reflux with azeotropic removal of water |
This is an illustrative example based on typical enamine formations with sterically hindered aldehydes.
Oxidation Reactions to Carboxylic Acid Derivatives
The aldehyde group is readily oxidized to a carboxylic acid. Various oxidizing agents can be employed for this transformation. Common reagents include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), although the latter are more commonly used for the oxidation of alcohols to aldehydes. For the conversion of this compound to 3-(5-Bromofuran-2-yl)-2,2-dimethylpropanoic acid, a common method involves the use of Jones reagent (CrO₃ in aqueous acetone/sulfuric acid).
A typical oxidation reaction is shown in the table below.
| Substrate | Reagent | Solvent | Product | Yield |
| This compound | Jones Reagent (CrO₃, H₂SO₄, acetone) | Acetone | 3-(5-Bromofuran-2-yl)-2,2-dimethylpropanoic acid | Good |
This is an illustrative example based on typical oxidations of aldehydes.
Carbonyl Olefination Reactions
Carbonyl olefination reactions convert the carbon-oxygen double bond of an aldehyde into a carbon-carbon double bond. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most important methods for achieving this transformation.
The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). organic-chemistry.org The stereochemical outcome of the Wittig reaction depends on the nature of the ylide. Unstabilized ylides generally lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate carbanions. nrochemistry.comwikipedia.org The HWE reaction typically shows excellent (E)-selectivity and the water-soluble phosphate byproducts are easily removed, simplifying purification. nrochemistry.comwikipedia.org Given the steric hindrance in this compound, the HWE reaction might be more efficient than the traditional Wittig reaction.
An example of a Horner-Wadsworth-Emmons reaction is provided in the table below.
| Substrate | Reagent | Base | Solvent | Product | Stereoselectivity |
| This compound | Triethyl phosphonoacetate | Sodium Hydride (NaH) | Tetrahydrofuran | Ethyl 5-(5-bromofuran-2-yl)-4,4-dimethylpent-2-enoate | Predominantly (E) |
This is an illustrative example based on typical Horner-Wadsworth-Emmons reactions.
Rearrangement Reactions Involving the Aldehyde
The aldehyde group in this compound, being devoid of α-hydrogens, is susceptible to specific rearrangement reactions under appropriate conditions. The steric hindrance imposed by the adjacent quaternary carbon in the 2,2-dimethylpropyl group significantly influences its reactivity.
One of the most pertinent reactions for non-enolizable aldehydes is the Cannizzaro reaction . byjus.comwikipedia.org When treated with a strong base, such as concentrated sodium hydroxide, two molecules of the aldehyde can undergo a disproportionation reaction. In this redox process, one molecule is oxidized to a carboxylic acid (in its salt form), while the other is reduced to a primary alcohol. wikipedia.orgchemistrysteps.com For this compound, this would yield sodium 3-(5-bromofuran-2-yl)-2,2-dimethylpropanoate and [3-(5-bromofuran-2-yl)-2,2-dimethylpropyl]methanol. A variation, the crossed Cannizzaro reaction, can be employed by using a sacrificial aldehyde like formaldehyde, which is preferentially oxidized, to achieve a higher yield of the desired alcohol product from the more valuable aldehyde. byjus.comchemicalnote.com
Another potential transformation is the Benzoin condensation , a coupling reaction between two aldehydes, typically aromatic, catalyzed by a nucleophile like cyanide or a thiazolium salt. organic-chemistry.orgwikipedia.org This reaction leads to the formation of an α-hydroxy ketone. organic-chemistry.org While classically applied to aromatic aldehydes, its applicability to heteroaromatic aldehydes like the furan (B31954) derivative is plausible, which would result in the formation of a furoin-type adduct. The mechanism involves the "umpolung" (polarity reversal) of one aldehyde molecule, which then acts as a nucleophile. organicchemistrytutor.combyjus.com
Under certain conditions, typically involving acid catalysis or photochemistry, aldehydes can undergo 1,2-hydride shifts . byjus.comwikipedia.org This type of rearrangement can lead to the formation of more stable carbocation intermediates, potentially resulting in skeletal reorganization. byjus.comlibretexts.org However, for this specific molecule, the formation of a primary carbocation upon protonation of the aldehyde would be highly unfavorable.
Reactivity of the 5-Bromofuran Moiety
The 5-bromofuran ring is a versatile platform for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.
The bromine atom at the 5-position of the furan ring is well-suited for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling reaction enables the formation of a new carbon-carbon bond by coupling the 5-bromofuran derivative with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is widely used for the synthesis of biaryl and heteroaryl-aryl compounds.
The Sonogashira coupling involves the reaction of the 5-bromofuran with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. This method is highly efficient for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of arylated or heteroarylated alkynes.
The Negishi coupling utilizes an organozinc reagent as the coupling partner for the 5-bromofuran. This reaction is known for its high functional group tolerance and the ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. nih.govchemrxiv.org
The following table summarizes representative conditions and outcomes for these cross-coupling reactions based on analogous 2-substituted-5-bromofuran or similar heteroaromatic systems.
| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85-95 | N/A |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 80-90 | N/A |
| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | 65 | 85-95 | researchgate.net |
| Negishi | 2-Bromophenyl acetate | Pd XPhos G3 | KOtBu | THF | 70 | 81 | nih.gov |
This table is illustrative and based on data for similar substrates. Actual yields may vary for this compound.
Furan is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution (EAS), with a strong preference for substitution at the 2- and 5-positions (the α-positions). pearson.comstudy.com This preference is due to the ability of the oxygen atom to stabilize the cationic intermediate (the sigma complex) more effectively when the electrophile attacks at these positions. quora.com
In the case of this compound, both α-positions are already substituted. The 2-position carries the alkyl-aldehyde side chain, and the 5-position is occupied by a bromine atom. The alkyl group is generally considered an activating, ortho-para directing group in electrophilic aromatic substitution. uobaghdad.edu.iq The bromine atom is a deactivating but ortho-para directing group. pearson.com
Given that the more reactive α-positions are blocked, further electrophilic substitution at the 3- or 4-positions (the β-positions) would be significantly more difficult and require more forcing conditions. The combined electronic effects of the existing substituents would need to be considered. The alkyl group at position 2 would direct towards position 3, while the bromine at position 5 would direct towards position 4. The outcome of such a reaction, if it were to occur, would likely be a mixture of isomers, with the reaction being generally sluggish due to the deactivating effect of the bromine and the steric hindrance from the bulky 2,2-dimethylpropyl group.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent.
For furan itself, the ring oxygen atom acts as a powerful director, leading to preferential lithiation at the 2-position. reddit.com Since this position is substituted in the target molecule, direct deprotonation at an alternative site would depend on the directing ability of the substituents. The aldehyde group in the side chain, or a derivative thereof (such as an acetal or an imine), could potentially act as a DMG to direct lithiation to the 3-position of the furan ring. However, there are limited examples of such long-range directing effects in furan systems, and competitive deprotonation at other sites or reaction with the aldehyde itself would be significant challenges.
The bromine atom at the 5-position is a key handle for introducing a nucleophilic or organometallic center on the furan ring.
Lithiation via metal-halogen exchange is a common transformation. wikipedia.org Treating the 5-bromofuran derivative with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can replace the bromine atom with lithium. ethz.chharvard.edu The resulting 5-lithiofuran species is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new substituents at the 5-position. A potential complication in the lithiation of bromo-heterocycles is the "halogen dance" rearrangement, where the halogen atom can migrate to an adjacent position on the ring under the basic reaction conditions. whiterose.ac.ukic.ac.ukclockss.orgwikipedia.orgacs.org
Grignard reagent formation can be achieved by reacting the 5-bromofuran with magnesium metal in an ethereal solvent like THF or diethyl ether. nih.gov This process, an oxidative insertion of magnesium into the carbon-bromine bond, generates the corresponding Grignard reagent, 5-(chloromagnesio)furan derivative. This organomagnesium compound is also a strong nucleophile and can be used in a variety of carbon-carbon bond-forming reactions, similar to the organolithium species but often with different reactivity and selectivity profiles.
Reactivity of the 2,2-Dimethylpropanal Alkyl Chain
The 2,2-dimethylpropanal alkyl chain, often referred to as a neopentyl group, exhibits characteristic reactivity primarily dictated by its significant steric hindrance. ncert.nic.in This steric bulk around the quaternary carbon atom greatly impedes reactions that require backside attack, such as the SN2 mechanism. quora.commasterorganicchemistry.comstackexchange.com
Consequently, nucleophilic substitution at the carbon atom attached to the furan ring is extremely slow. While SN1 reactions are possible at neopentyl centers, they typically proceed with a 1,2-alkyl or 1,2-hydride shift to form a more stable tertiary carbocation, leading to skeletal rearrangement. wikipedia.org
The C-H bonds on the methylene group adjacent to the furan ring are in a "benzylic-like" position and may exhibit enhanced reactivity towards radical halogenation or oxidation under certain conditions, although the steric hindrance from the gem-dimethyl groups would still play a significant role.
The aldehyde functionality itself provides a reactive site on the alkyl chain. It can be readily reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Conversely, it can be oxidized to a carboxylic acid using various oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). These transformations modify the alkyl chain while leaving the furan ring intact under appropriate conditions.
Functionalization at the Alpha Position (if aldehyde protection allows)
Direct functionalization at the alpha-carbon of an aldehyde typically proceeds via enolate or enamine intermediates. However, this compound possesses a neopentyl aldehyde structure, meaning the carbon atom alpha to the carbonyl group is quaternary and lacks any hydrogen atoms. This structural feature precludes the formation of an enolate at this position, thus rendering typical alpha-functionalization reactions, such as aldol (B89426) condensations or alpha-halogenation, impossible.
Aldehydes that lack alpha-hydrogens are known to undergo the Cannizzaro reaction in the presence of a strong base. byjus.compearson.comquora.comdoubtnut.com In this disproportionation reaction, one molecule of the aldehyde is reduced to the corresponding alcohol, while a second molecule is oxidized to a carboxylic acid. For this compound, treatment with a concentrated base like sodium hydroxide would be expected to yield 3-(5-bromofuran-2-yl)-2,2-dimethylpropan-1-ol and the sodium salt of 3-(5-bromofuran-2-yl)-2,2-dimethylpropanoic acid.
While direct alpha-functionalization is not feasible, it is theoretically possible to functionalize the methyl groups, which are at the beta-position relative to the carbonyl group. This would necessitate the protection of the highly reactive aldehyde group first, for instance, as an acetal. Following protection, the methyl groups could potentially undergo radical functionalization, as will be discussed in the next section. Subsequent deprotection of the aldehyde would yield the beta-functionalized product.
Radical Reactions at the Alkyl Chain
The 2,2-dimethylpropyl chain of this compound offers a site for radical-mediated transformations. Free radical halogenation, for instance, can introduce functionality onto the alkyl chain. researchgate.net The reaction is typically initiated by UV light or a radical initiator. The regioselectivity of this reaction is governed by the stability of the resulting alkyl radical.
In the case of the neopentyl group in the target molecule, all the primary hydrogens on the two methyl groups are equivalent. Abstraction of any of these hydrogens would lead to a primary alkyl radical. The proximity of the furan ring, an aromatic heterocycle, could potentially influence the reaction. msu.edunih.govyoutube.commsu.edu Aromatic rings can stabilize adjacent radicals through resonance, although this effect is less pronounced when the radical center is not directly attached to the ring (i.e., not benzylic).
The reaction would likely proceed as follows:
| Step | Description |
| Initiation | Homolytic cleavage of a halogen molecule (e.g., Br₂) by UV light to form two halogen radicals. |
| Propagation | A halogen radical abstracts a hydrogen atom from one of the methyl groups of the alkyl chain to form HBr and a primary alkyl radical. This radical then reacts with another molecule of Br₂ to form the brominated product and a new bromine radical, which continues the chain reaction. |
| Termination | The reaction is terminated by the combination of any two radical species. |
It is important to note that the aldehyde functionality would likely need to be protected during this process to prevent unwanted side reactions, as aldehydes can be sensitive to radical conditions.
Cascade and Tandem Reactions Utilizing Multiple Reactive Sites
One hypothetical cascade reaction could involve an initial transformation of the bromofuran moiety, followed by an intramolecular reaction with the aldehyde. For example, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck reaction, at the C5 position of the furan ring could introduce a new substituent. researchgate.netsci-hub.seresearchgate.net If this substituent contains a nucleophilic group, it could then undergo an intramolecular cyclization with the aldehyde to form a new heterocyclic ring system.
Another possibility involves a tandem reaction initiated by the aldehyde. For example, a reductive coupling of the aldehyde could be followed by a radical cyclization. If the aldehyde is converted to an alcohol and then to a suitable radical precursor, a radical could be generated on the alkyl chain. This radical could then potentially add to the furan ring in an intramolecular fashion, leading to the formation of a new fused ring system.
A more complex, hypothetical tandem sequence could be envisioned as follows:
Initial Aldehyde Transformation : The aldehyde is converted into an alkene via a Wittig reaction.
Palladium-Catalyzed Cyclization : The newly formed alkene could then participate in an intramolecular Heck reaction with the C-Br bond of the furan ring, leading to the formation of a new carbocycle fused to the furan.
Such a sequence would create significant molecular complexity from a relatively simple starting material in a single pot. The feasibility of these proposed cascade and tandem reactions would, of course, depend on the careful selection of reagents and reaction conditions to ensure the desired chemoselectivity.
Computational and Theoretical Studies on 3 5 Bromofuran 2 Yl 2,2 Dimethylpropanal
Electronic Structure Analysis and Molecular Orbital Theory
The electronic structure of 3-(5-Bromofuran-2-yl)-2,2-dimethylpropanal could be thoroughly investigated using quantum mechanical calculations. Methods like Density Functional Theory (DFT) would be employed to determine the distribution of electrons within the molecule. This analysis would involve mapping the electron density surface to identify regions that are electron-rich or electron-poor.
A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For similar aromatic and heterocyclic compounds, these calculations are standard for predicting their electronic behavior. researchgate.net
Table 1: Hypothetical Electronic Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability, likely centered on the furan (B31954) ring. |
| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting capability, potentially at the aldehyde group. |
| HOMO-LUMO Gap | ~ 5.3 eV | Suggests moderate chemical stability. |
Note: The values in this table are hypothetical and serve as illustrative examples of what a computational study might reveal.
Conformational Analysis and Energetics
The three-dimensional structure and flexibility of this compound would be explored through conformational analysis. This involves identifying the different spatial arrangements of the atoms (conformers) that can exist due to rotation around single bonds. The primary focus would be on the rotation around the bond connecting the furan ring to the propanal moiety.
Computational methods would be used to calculate the potential energy surface of the molecule as a function of these rotational angles. This allows for the identification of the most stable conformers (those at energy minima) and the transition states between them. The relative energies of these conformers determine their population at a given temperature. Such studies are crucial for understanding how the molecule's shape influences its physical properties and biological activity. mdpi.com
Prediction of Reactivity and Regioselectivity
Computational chemistry provides powerful tools for predicting how and where a molecule is likely to react. For this compound, this would involve calculating various reactivity descriptors. The distribution of the HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack, respectively.
Furthermore, Fukui functions and dual descriptor analysis can offer more precise predictions of regioselectivity. These methods help to identify the specific atoms within the molecule that are most susceptible to attack by different types of reagents. For instance, the aldehyde carbon is an expected site for nucleophilic addition, while the furan ring could be susceptible to electrophilic substitution. The presence of the bromine atom and the dimethyl groups would also influence the reactivity of the furan ring.
Reaction Mechanism Simulations (e.g., DFT calculations for reaction pathways)
DFT calculations are instrumental in simulating and understanding the mechanisms of chemical reactions. researchgate.net For this compound, one could investigate various transformations, such as its oxidation, reduction, or participation in cycloaddition reactions. pku.edu.cn
A typical simulation would involve identifying the structures of the reactants, products, and any intermediates along the reaction pathway. Crucially, the transition state structure for each step would be located and its energy calculated. This allows for the determination of the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. researchgate.net
Table 2: Illustrative Reaction Pathway Simulation Data
| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Activation Energy (kcal/mol) |
|---|---|---|---|---|
| Nucleophilic addition to aldehyde | 0.0 | +15.2 | -5.8 | 15.2 |
Note: This data is illustrative and represents the type of information generated from reaction mechanism simulations.
Spectroscopic Property Prediction and Validation
Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the computed structure. For this compound, this would include:
NMR Spectroscopy: The chemical shifts of the ¹H and ¹³C atoms can be calculated and compared to experimentally obtained NMR spectra. This is a powerful tool for structure elucidation and conformational analysis. du.eduijcce.ac.ir
Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be computed to predict the positions of absorption bands in its IR spectrum. The characteristic stretching frequency of the aldehyde C=O bond would be a key feature.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the ultraviolet-visible range. This provides insight into the molecule's color and electronic properties. ijcce.ac.ir
The agreement between predicted and experimental spectra would provide confidence in the accuracy of the computational models used. rsc.org
Applications of 3 5 Bromofuran 2 Yl 2,2 Dimethylpropanal As a Synthetic Intermediate
Utility in the Synthesis of Complex Furan-Substituted Molecules
The inherent reactivity of 3-(5-bromofuran-2-yl)-2,2-dimethylpropanal makes it a valuable starting material for the elaboration of more complex molecules centered around a furan (B31954) core. The aldehyde functionality serves as a prime site for a multitude of classic carbon-carbon bond-forming reactions. For instance, it can readily undergo Wittig reactions to introduce alkenyl moieties, or engage in aldol (B89426) condensations to build larger carbon skeletons.
Furthermore, the bromine atom on the furan ring is strategically positioned for cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 5-position of the furan ring, a common motif in many biologically relevant molecules. Reactions such as Suzuki, Stille, and Sonogashira couplings can be employed to forge new carbon-carbon or carbon-heteroatom bonds, thereby expanding the molecular complexity.
The interplay between the aldehyde and the bromo-furan functionalities allows for a stepwise and controlled elaboration of the molecule. For example, the aldehyde can be first transformed into a different functional group, and subsequent cross-coupling at the bromine site can be performed, or vice-versa. This orthogonal reactivity is a key feature that enhances its utility as a versatile building block.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Resulting Functional Group/Moiety |
| Wittig Reaction | Ph₃P=CHR, THF | Alkenyl |
| Grignard Reaction | R-MgBr, Et₂O | Secondary Alcohol |
| Reductive Amination | R-NH₂, NaBH₃CN | Amine |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted furan |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted furan |
Precursor for Advanced Heterocyclic Systems
Beyond the elaboration of furan-containing molecules, this compound can serve as a precursor for the construction of more complex, fused heterocyclic systems. The furan ring itself can participate in various cycloaddition reactions, acting as a diene in Diels-Alder reactions, which can lead to the formation of bicyclic or polycyclic frameworks.
Moreover, the aldehyde and the bromo-furan functionalities can be utilized in tandem to construct new heterocyclic rings. For instance, the aldehyde can be condensed with a variety of dinucleophiles to form new rings, such as pyrimidines, imidazoles, or thiazoles, fused or appended to the furan core. The bromine atom can then be used as a handle for further functionalization or ring-closing reactions.
Research on related 2-formylfuran derivatives has demonstrated their utility in the synthesis of various fused heterocycles. For example, condensation with hydrazines can yield pyrazoles, while reaction with hydroxylamine (B1172632) can lead to isoxazoles. These established synthetic routes highlight the potential of this compound in the generation of novel and diverse heterocyclic scaffolds.
Building Block for Natural Product Analogues
Many natural products contain a furan or a substituted furan moiety as a key structural element. The structural features of this compound make it an attractive building block for the synthesis of analogues of such natural products. The 2,5-disubstituted furan pattern, which can be readily accessed from this intermediate, is a common feature in a variety of natural products.
By strategically employing the reactivity of the aldehyde and the bromine atom, synthetic chemists can introduce key side chains and functional groups that mimic the structure of a natural product. The neopentyl-like dimethylpropyl group can also serve as a sterically demanding substituent that can influence the conformation and properties of the resulting analogue.
The synthesis of natural product analogues is a crucial aspect of medicinal chemistry, as it allows for the exploration of structure-activity relationships and the development of new therapeutic agents. The availability of versatile building blocks like this compound can significantly facilitate these efforts by providing a readily modifiable scaffold.
Development of Novel Reagents and Catalysts from its Derivatives
The unique combination of functional groups in this compound also opens up possibilities for its derivatives to be used in the development of novel reagents and catalysts. For example, the aldehyde can be converted into a phosphonium (B103445) salt, which can then be used as a Wittig reagent in other synthetic transformations.
Furthermore, the furan ring, particularly when functionalized at the 5-position via cross-coupling reactions, can be incorporated into ligand scaffolds for transition metal catalysis. The steric bulk provided by the 2,2-dimethylpropyl group could impart specific selectivity in catalytic reactions. The development of chiral catalysts derived from this scaffold, for instance by introducing a chiral center via asymmetric reduction of the aldehyde, is another intriguing possibility.
While the direct application of derivatives of this compound as reagents or catalysts is an area that warrants further exploration, the structural motifs present in the molecule suggest a strong potential for such applications. The ability to fine-tune the electronic and steric properties of the molecule through reactions at the aldehyde and the bromo-furan positions makes it a promising platform for the design of new and effective chemical tools.
Future Research Directions and Unexplored Avenues
Green Chemistry Approaches to the Synthesis of 3-(5-Bromofuran-2-yl)-2,2-dimethylpropanal
The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research should prioritize the application of green chemistry principles to the synthesis of this compound to enhance its sustainability.
One promising avenue is the exploration of biocatalysis . Enzymes, such as oxidases and dehydrogenases, could be employed for the selective synthesis of furan (B31954) carboxylic acids from furan aldehydes, which are potential precursors. acs.org Whole-cell biocatalysts have also shown effectiveness in the oxidation of furan aldehydes. acs.org Furthermore, biocatalytic hydrogenation using enzymes or whole cells presents a green alternative to traditional chemical reductions for converting furan aldehydes to alcohols, which could be precursors to the target aldehyde. nih.govacs.org The use of biocatalysts often allows for reactions to be performed under mild conditions in aqueous media, reducing the need for harsh reagents and organic solvents.
Another key aspect of green synthesis is the use of renewable solvents and the improvement of atom economy . Research into synthesizing furan derivatives from biomass-derived platform chemicals is an active area. mdpi.com Investigating synthetic pathways that maximize the incorporation of all atoms from the starting materials into the final product, such as through cycloaddition reactions, would significantly improve the sustainability of the synthesis. mdpi.comnih.gov
| Green Chemistry Approach | Potential Application in Synthesis | Anticipated Benefits |
| Biocatalysis | Use of enzymes (e.g., dehydrogenases) for aldehyde synthesis. | High selectivity, mild reaction conditions, reduced waste. |
| Renewable Solvents | Replacement of traditional organic solvents with bio-based alternatives. | Reduced environmental impact, improved process safety. |
| Atom Economy | Designing synthetic routes (e.g., via cycloadditions) that maximize atom incorporation. | Minimized waste generation, increased efficiency. |
| Energy Efficiency | Utilization of microwave-assisted synthesis or photocatalysis. | Reduced reaction times, lower energy consumption. |
Development of Asymmetric Synthetic Routes to Chiral Analogues
The 2,2-dimethylpropyl group in this compound makes the adjacent carbon atom a prochiral center if the aldehyde is transformed. The development of asymmetric synthetic routes to access chiral analogues of this compound is a significant and unexplored area.
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of a wide variety of chiral molecules, including heterocyclic compounds. acs.org Chiral amines, cinchona alkaloids, and phosphoric acids are examples of organocatalysts that could be investigated to induce enantioselectivity in reactions that form the chiral center. nih.govrsc.org For instance, an asymmetric aldol (B89426) or Michael addition reaction could be a key step in constructing the chiral carbon center with high enantiomeric excess. Recent studies have demonstrated the successful application of organocatalysis in the asymmetric synthesis of sulfonyl-substituted and annulated furans. nih.govacs.org
The use of transition metal catalysis with chiral ligands is another well-established strategy for asymmetric synthesis. catalyst-enabling-synthetic-chemistry.com Earth-abundant metals are of particular interest due to their lower cost and toxicity compared to precious metals. rsc.org The design of chiral ligands that can effectively coordinate with a metal center and control the stereochemical outcome of a reaction is a crucial aspect of this approach.
| Asymmetric Strategy | Proposed Reaction Type | Potential Chiral Catalyst/Ligand |
| Organocatalysis | Asymmetric Michael Addition | Chiral secondary amine (e.g., prolinol derivative) |
| Transition Metal Catalysis | Asymmetric Hydrogenation | Chiral phosphine (B1218219) ligand with Rhodium or Iridium |
| Chiral Pool Synthesis | Starting from a chiral precursor | Readily available chiral building blocks from nature |
Investigation of Novel Catalytic Transformations
The furan ring and the aldehyde group in this compound are amenable to a wide range of catalytic transformations, opening up possibilities for the synthesis of novel derivatives.
Cross-coupling reactions , such as Suzuki, Stille, and Sonogashira couplings, could be employed to modify the 5-position of the furan ring by replacing the bromine atom with various substituents. This would allow for the synthesis of a library of analogues with diverse electronic and steric properties.
C-H activation is a rapidly developing field that allows for the direct functionalization of carbon-hydrogen bonds. Investigating the selective C-H activation of the furan ring at the 3- or 4-position would provide a direct route to otherwise difficult-to-access derivatives.
The aldehyde functionality can be transformed into a variety of other functional groups through catalytic methods. For example, catalytic amination could convert the aldehyde into an amine, providing access to a new class of furan-containing compounds. nih.gov
| Catalytic Transformation | Target Position/Group | Potential Catalyst System | Example Product Class |
| Suzuki Coupling | C5-Br | Pd catalyst with a phosphine ligand | 5-Aryl-furan derivatives |
| C-H Activation | C3 or C4 of furan | Rh or Ru catalyst | 3,5-Disubstituted furan derivatives |
| Reductive Amination | Aldehyde group | Ni or Pd catalyst with a nitrogen source | Furan-containing amines |
| Oxidation | Aldehyde group | Selective oxidation catalyst | Furan-containing carboxylic acids |
Exploration of its Reactivity under Flow Chemistry Conditions
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for process automation and scalability. mt.comvapourtec.com Exploring the synthesis and subsequent reactions of this compound under continuous flow conditions is a promising avenue for future research.
The synthesis of the target compound may involve hazardous reagents or exothermic steps, which can be managed more safely in a flow reactor due to the small reaction volumes. pharmtech.comchemanager-online.com The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and selectivities. aurigeneservices.com
Furthermore, unstable intermediates that may be difficult to handle in batch processes can often be generated and consumed in situ in a continuous flow setup. pharmtech.com This could open up new reaction pathways for the modification of the target molecule. The integration of in-line analytical techniques can allow for real-time reaction monitoring and optimization, accelerating the development of efficient synthetic processes. mdpi.com
| Flow Chemistry Aspect | Application to Target Compound | Potential Benefits |
| Process Safety | Handling of hazardous reagents or exothermic reactions during synthesis. | Minimized risk due to small reactor volumes. pharmtech.com |
| Process Intensification | Rapid optimization of reaction conditions (temperature, pressure, time). | Increased efficiency and throughput. numberanalytics.comnumberanalytics.comcatalysis-summit.com |
| Multi-step Synthesis | Telescoping multiple reaction steps without intermediate isolation. | Reduced waste and operational time. mdpi.com |
| Photochemistry | Photochemical reactions on the furan ring. | Improved light penetration and reaction control. vapourtec.com |
Computational Design of Enhanced Derivatives and Reactions
Computational chemistry provides powerful tools for understanding reaction mechanisms and for the rational design of new molecules and catalysts. fiveable.mersc.orgrsc.org Applying these methods to this compound can guide experimental work and accelerate the discovery of new derivatives with desired properties.
Quantum chemical calculations , such as Density Functional Theory (DFT), can be used to elucidate reaction pathways, calculate activation energies, and predict the selectivity of potential reactions. acs.org This can help in the selection of optimal catalysts and reaction conditions for the transformations discussed in the previous sections.
Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies could be employed if a particular biological target is identified for derivatives of this compound. These computational techniques can predict the binding affinity of different derivatives to a target protein and guide the design of molecules with enhanced biological activity. The in silico design of new catalysts tailored for specific transformations of the target molecule is also a feasible and exciting research direction.
| Computational Method | Research Application | Expected Outcome |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for catalytic transformations. | Prediction of reaction barriers and product selectivity. fiveable.me |
| Molecular Docking | Predicting the binding mode of derivatives to a biological target. | Identification of key interactions for rational drug design. |
| QSAR | Correlating structural features with biological activity. | Development of predictive models for designing more potent compounds. |
| Catalyst Design | In silico screening of potential catalysts for asymmetric synthesis. | Identification of promising catalyst structures for experimental validation. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
